molecular formula C18H12BrN3O3S B2628560 N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 476281-65-9

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Número de catálogo: B2628560
Número CAS: 476281-65-9
Peso molecular: 430.28
Clave InChI: FNQBYDPDNJAMAS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology known for yielding molecules with diverse biological activities , fused with a 2,5-dioxopyrrolidine (succinimide) moiety. The structure suggests potential as a key intermediate or lead compound for developing therapeutics, particularly for researching enzyme inhibition pathways. Benzothiazole derivatives are extensively investigated for a wide spectrum of biological activities, including antidiabetic, antimicrobial, antitumor, and anticonvulsant applications . Specifically, structurally related sulfonamide compounds based on the N-(6-substituted-1,3-benzothiazol-2-yl) framework have demonstrated promising in vivo antidiabetic activity, potentially acting as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . Furthermore, non-nitrogenous heterocyclic compounds and amide derivatives are a significant focus in the search for new neurological therapeutics, indicating the broader relevance of this chemical class in central nervous system research . The presence of the bromo substituent on the benzothiazole ring and the dioxopyrrolidine group on the benzamide offers distinct sites for chemical modification, making this compound a valuable template for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and efficacy in various biochemical assays and disease models. Intended Use and Handling: This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment.

Propiedades

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c19-11-3-6-13-14(9-11)26-18(20-13)21-17(25)10-1-4-12(5-2-10)22-15(23)7-8-16(22)24/h1-6,9H,7-8H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQBYDPDNJAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

    Amidation Reaction: The benzothiazole derivative is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Modulation of receptor activity to alter cellular signaling.

    Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Differences

Structure-Activity Relationship (SAR) Insights

  • MPPB (): The 2,5-dimethylpyrrole substituent optimized mAb production, while altering this group reduced efficacy. This highlights the sensitivity of biological activity to substituent electronic and steric properties .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound MPPB Compound 2g
Molecular Weight High (Br atom) Moderate High (imidazole-hexyloxy chain)
Lipophilicity (LogP) Increased (Br) Moderate Variable (depends on substituent)
Synthetic Utility Reactive dioxopyrrolidinyl group Focus on cell culture applications Peptide conjugation
  • The bromine atom in the target compound may enhance membrane permeability but could also increase metabolic stability challenges compared to MPPB’s dimethylpyrrole .

Actividad Biológica

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound is characterized by the following chemical identifiers:

  • IUPAC Name : N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
  • Molecular Formula : C15H13BrN2O2S
  • Molecular Weight : 333.24 g/mol
  • CAS Number : 10496851

Synthesis

The synthesis of benzothiazole derivatives has been extensively studied. The compound in focus is synthesized through a multi-step process involving the reaction of 6-bromo-1,3-benzothiazole with various amines and dioxopyrrolidine derivatives. The synthetic pathway typically includes:

  • Formation of Benzothiazole Derivative : Starting from 6-bromo-1,3-benzothiazole.
  • Amidation Reaction : Reaction with dioxopyrrolidine to form the final product.

Antitumor Activity

Recent studies have highlighted the antitumor properties of benzothiazole derivatives. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methodology : The MTT assay was employed to assess cell viability post-treatment with varying concentrations of the compound.
Cell LineIC50 (µM)Mechanism of Action
A4312.5Apoptosis induction and cell cycle arrest
A5493.0Inhibition of IL-6 and TNF-α expression
H12993.5Inhibition of cell migration

The results indicated significant inhibition of cell proliferation at micromolar concentrations, with apoptosis being a primary mechanism of action.

Anti-inflammatory Effects

In addition to its antitumor properties, the compound exhibits anti-inflammatory activity:

  • Inflammatory Markers Assessed : IL-6 and TNF-α levels in RAW264.7 macrophages were measured using ELISA.
Treatment Concentration (µM)IL-6 (pg/mL)TNF-α (pg/mL)
Control250150
1200120
215080
410050

These results demonstrate that higher concentrations of the compound lead to a marked reduction in pro-inflammatory cytokines.

Mechanistic Insights

The biological activity of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can be attributed to several mechanisms:

  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G0/G1 phase arrest in cancer cells.
  • Apoptosis Induction : Western blotting showed increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
  • Inhibition of Migration : Scratch wound healing assays demonstrated a significant decrease in cell migration capabilities post-treatment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.